molecular formula C8H13N9 B10865646 (2E,2'E)-2,2'-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide

(2E,2'E)-2,2'-[1H-pyrrole-2,5-diyldi(E)methylylidene]dihydrazinecarboximidamide

Cat. No.: B10865646
M. Wt: 235.25 g/mol
InChI Key: VHOFJWKBUMBGJO-NPJRDEIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-{2-[AMINO(IMINO)METHYL]CARBOHYDRAZONOYL}-1H-PYRROL-2-YL)METHYLENE]-1-HYDRAZINECARBOXIMIDAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{2-[AMINO(IMINO)METHYL]CARBOHYDRAZONOYL}-1H-PYRROL-2-YL)METHYLENE]-1-HYDRAZINECARBOXIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the hydrazinecarboximidamide group. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{2-[AMINO(IMINO)METHYL]CARBOHYDRAZONOYL}-1H-PYRROL-2-YL)METHYLENE]-1-HYDRAZINECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[(5-{2-[AMINO(IMINO)METHYL]CARBOHYDRAZONOYL}-1H-PYRROL-2-YL)METHYLENE]-1-HYDRAZINECARBOXIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-{2-[AMINO(IMINO)METHYL]CARBOHYDRAZONOYL}-1H-PYRROL-2-YL)METHYLENE]-1-HYDRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-{2-[AMINO(IMINO)METHYL]CARBOHYDRAZONOYL}-1H-PYRROL-2-YL)METHYLENE]-1-HYDRAZINECARBOXIMIDAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C8H13N9

Molecular Weight

235.25 g/mol

IUPAC Name

2-[(E)-[5-[(E)-(diaminomethylidenehydrazinylidene)methyl]-1H-pyrrol-2-yl]methylideneamino]guanidine

InChI

InChI=1S/C8H13N9/c9-7(10)16-13-3-5-1-2-6(15-5)4-14-17-8(11)12/h1-4,15H,(H4,9,10,16)(H4,11,12,17)/b13-3+,14-4+

InChI Key

VHOFJWKBUMBGJO-NPJRDEIVSA-N

Isomeric SMILES

C1=C(NC(=C1)/C=N/N=C(N)N)/C=N/N=C(N)N

Canonical SMILES

C1=C(NC(=C1)C=NN=C(N)N)C=NN=C(N)N

Origin of Product

United States

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